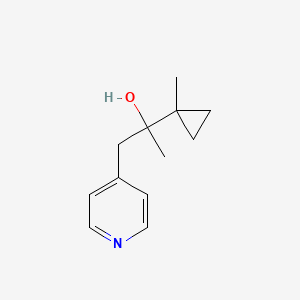

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body.

Aplicaciones Científicas De Investigación

Environmental Exposure and Health Impact

- Research highlights the widespread presence of heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the environment and their potential health impacts. For example, a study in South Australia showed extensive environmental exposure to HCAs among preschool children, indicating the need for public health policy on the regulation and use of these chemicals (Babina et al., 2012).

Role in Disease Development

- Studies have also linked HCAs to the development of diseases. For instance, it was found that increased urinary concentrations of certain HCAs like Harman are associated with an increased risk of kidney stones (Zhang et al., 2022). In contrast, HCAs were not detected in the urine of patients receiving parenteral alimentation, suggesting the dietary origin of these compounds (Ushiyama et al., 1991).

Metabolic Pathways and Detoxification

- A study on the metabolism of dietary HCAs in humans discovered that the CYP1A2 enzyme plays a significant role in metabolizing these compounds, primarily through N-hydroxylation. This indicates that specific metabolic pathways are crucial for the detoxification and clearance of HCAs from the human body (Boobis et al., 1994).

Xenobiotic Intake and Modulation

- The intake of HCAs as xenobiotics from food processing and the influence of genetic polymorphisms on the risk of diseases like prostate cancer have been investigated. Certain polymorphisms in genes involved in HCA metabolism may modify the risk associated with dietary HCAs intake, shedding light on the complex interaction between genetics, diet, and cancer risk (Koutros et al., 2009).

Propiedades

IUPAC Name |

2-(1-methylcyclopropyl)-1-pyridin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11(5-6-11)12(2,14)9-10-3-7-13-8-4-10/h3-4,7-8,14H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXBFMMRBXAZPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C)(CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2437202.png)

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2437205.png)

![[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2437213.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)